molecular formula C27H40O3 B1198550 Epitaondiol CAS No. 75598-52-6

Epitaondiol

Cat. No. B1198550
CAS RN: 75598-52-6
M. Wt: 412.6 g/mol
InChI Key: LRMHPGVONLYGQD-GGQWBCBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epitaondiol is a natural product found in Aplysia dactylomela, Stypopodium zonale, and Stypopodium flabelliforme with data available.

Scientific Research Applications

Anti-inflammatory Properties

Epitaondiol has been identified as having potent anti-inflammatory properties. It was found to significantly inhibit leukocyte accumulation, a key factor in inflammation. This effect was compared to indomethacin, a well-known anti-inflammatory drug. However, Epitaondiol did not affect superoxide generation by human neutrophils, but it did inhibit human recombinant synovial phospholipase A2 activity, which plays a role in the inflammatory process (Gil et al., 1995).

Gastroprotective Activity

In a study evaluating the gastroprotective effects of Epitaondiol, it was found to significantly inhibit gastric lesions in mice, similar to the effect of lansoprazole, a drug used to treat stomach ulcers and gastroesophageal reflux disease. Epitaondiol showed dose-dependent effectiveness in preventing gastric mucosa damage in an HCl/ethanol-induced gastric lesion model in mice (Areche et al., 2011).

Antiviral Effects

Meroditerpenoids including Epitaondiol, isolated from the Brazilian seaweed Stypopodium zonale, showed strong anti-Herpes Simplex Virus Type 1 (HSV-1) activity in vitro. Interestingly, these compounds did not inhibit the transcriptase reverse enzyme of HIV-1, indicating a selective antiviral effect (Soares et al., 2007).

Anticancer Properties

Meroditerpenoids, including Epitaondiol, isolated from the brown alga Stypopodium flabelliforme, exhibited anti-proliferative activity against several cancer cell lines. These compounds were effective in inhibiting cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Pereira et al., 2011).

Anti-HMPV Activity

Epitaondiol demonstrated significant antiviral activity against Human Metapneumovirus (HMPV) in vitro. Compared to ribavirin, Epitaondiol and other meroditerpenoids showed low cytotoxicity on cells with a significant inhibitory effect on viral replication, highlighting their potential to combat HMPV infections (Mendes et al., 2011).

properties

CAS RN

75598-52-6

Product Name

Epitaondiol

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,2R,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol

InChI

InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21+,22-,25-,26+,27-/m0/s1

InChI Key

LRMHPGVONLYGQD-GGQWBCBCSA-N

Isomeric SMILES

CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@H]3C2)C)(C)C)O)C)C)O

SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

Canonical SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

Other CAS RN

75598-52-6

synonyms

epitaondiol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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